molecular formula C17H22N2O B2641974 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide CAS No. 1396784-52-3

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide

Cat. No.: B2641974
CAS No.: 1396784-52-3
M. Wt: 270.376
InChI Key: QYGRRBWVUYYMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide is a versatile chemical compound widely used in scientific research. Its unique structure allows for diverse applications, including drug development, catalysis, and material synthesis. This compound’s complex structure enables its usage in various fields, making it a valuable asset for advancing scientific knowledge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide typically involves multi-step organic reactions. One common synthetic route includes the alkylation of benzylamine with propargyl bromide, followed by the addition of pent-4-enamide under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters and the implementation of purification techniques like chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Reduced amines and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a drug candidate in treating various diseases.

    Industry: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also interacts with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide
  • **N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide
  • **N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanecarboxamide

Uniqueness

Compared to similar compounds, N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide stands out due to its unique structural features, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-3-4-12-17(20)18-13-8-9-14-19(2)15-16-10-6-5-7-11-16/h3,5-7,10-11H,1,4,12-15H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGRRBWVUYYMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)CCC=C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.